ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve nucleophilic substitution reactions.
Addition of the methoxybenzylidene moiety: This can be done through condensation reactions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: Its unique chemical structure makes it useful in materials science and the development of novel materials.
Mechanism of Action
The mechanism of action of ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway or binding to a receptor to modulate its activity.
Comparison with Similar Compounds
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 4-((4-hydroxy-3-methoxybenzylidene)amino)benzoate: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Other thiophene derivatives: These compounds share the thiophene ring but differ in their substituents, affecting their reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
1. Chemical Structure and Synthesis
The compound features a thiophene ring substituted with a chlorophenyl group and a methoxybenzylidene moiety, which contributes to its biological activity. The synthesis typically involves several steps:
- Formation of the Thiophene Ring : Cyclization reactions with appropriate precursors.
- Functionalization : Introduction of the chlorophenyl and methoxy groups through substitution reactions.
- Esterification : Formation of the ethyl ester under acidic or basic conditions.
2.1 Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-435) and lung cancer cells.
- In Vitro Studies : The compound exhibited an IC50 value in the nanomolar range, indicating potent activity against cancer cells. For instance, it was shown to inhibit cell proliferation effectively at concentrations as low as 10 nM in specific assays .
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MDA-MB-435 | ~10 | Microtubule depolymerization |
A549 (Lung Cancer) | ~15 | Induction of apoptosis |
HCT116 (Colon Cancer) | ~12 | Inhibition of cell cycle progression |
2.2 Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a broad spectrum of activity.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 50 µg/mL against tested strains, indicating moderate to high efficacy.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 20 |
Staphylococcus aureus | 10 |
Pseudomonas aeruginosa | 15 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Microtubule Targeting : It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer effects.
Case Study 1: Antitumor Activity in Xenograft Models
In vivo studies using xenograft models have confirmed the antitumor potential of this compound. Mice bearing MDA-MB-435 tumors showed significant tumor reduction when treated with this compound at doses of 75 mg/kg administered three times weekly .
Case Study 2: Safety Profile Assessment
A preliminary safety assessment indicated manageable toxicity levels at therapeutic doses, with moderate weight loss observed in treated mice but no significant adverse effects on overall health.
Properties
Molecular Formula |
C21H18ClNO4S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
ethyl (5Z)-2-(3-chlorophenyl)imino-4-hydroxy-5-[(4-methoxyphenyl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H18ClNO4S/c1-3-27-21(25)18-19(24)17(11-13-7-9-16(26-2)10-8-13)28-20(18)23-15-6-4-5-14(22)12-15/h4-12,24H,3H2,1-2H3/b17-11-,23-20? |
InChI Key |
WJAWNCRMBZXAJR-BPHBXOPHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OC)/SC1=NC3=CC(=CC=C3)Cl)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OC)SC1=NC3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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